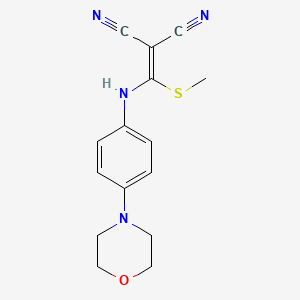

2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile

Description

2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile is a malononitrile derivative featuring a methylthio group, a morpholino-substituted aniline moiety, and a dicyanoethylene backbone. This compound is synthesized via the reaction of 2-[bis(methylthio)methylene]malononitrile with morpholine under reflux in ethanol, as part of a broader strategy to generate α,α-dicyanoketene-N,S-acetals (e.g., 2a–c) .

Properties

Molecular Formula |

C15H16N4OS |

|---|---|

Molecular Weight |

300.4 g/mol |

IUPAC Name |

2-[methylsulfanyl-(4-morpholin-4-ylanilino)methylidene]propanedinitrile |

InChI |

InChI=1S/C15H16N4OS/c1-21-15(12(10-16)11-17)18-13-2-4-14(5-3-13)19-6-8-20-9-7-19/h2-5,18H,6-9H2,1H3 |

InChI Key |

BGPWQSNAQXQZSE-UHFFFAOYSA-N |

Canonical SMILES |

CSC(=C(C#N)C#N)NC1=CC=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methylthio-Substituted Malononitrile Intermediate

A key precursor, often bis(methylthio)methylene malononitrile or related methylthio-substituted malononitrile, is synthesized from malononitrile and alkyl halides or methylthiolating agents.

- Procedure: Malononitrile is reacted with methylating agents (e.g., methyl iodide or methyl mercaptan derivatives) under basic conditions to introduce the methylthio group at the methylene position.

- Conditions: Typically carried out in polar aprotic solvents (e.g., DMF) with bases such as potassium carbonate or sodium hydride to facilitate substitution.

- Purification: The intermediate is purified by recrystallization or column chromatography.

This intermediate serves as the electrophilic component for subsequent condensation reactions.

Condensation with 4-Morpholinophenylamine

The next step involves the condensation of the methylthio-substituted malononitrile intermediate with 4-morpholinophenylamine:

- Reaction: The amino group of 4-morpholinophenylamine attacks the electrophilic methylene carbon of the methylthio-substituted malononitrile, forming an imine or Schiff base linkage.

- Catalysts and Solvents: The reaction is often facilitated by mild bases (e.g., potassium carbonate) and carried out in polar solvents such as N,N-dimethylformamide (DMF) or ethanol.

- Temperature: Mild heating or reflux conditions (e.g., 60–80°C) are employed to drive the condensation to completion.

- Yield: Reported yields vary but can reach up to 50–90% depending on optimization.

Representative Experimental Procedure (Literature-Based)

Analytical and Purification Considerations

- Purification: Flash column chromatography on silica gel is commonly used to purify intermediates and final products. Crystallization from suitable solvents (e.g., ethanol, n-butanol) is also employed for final product isolation.

- Characterization: Confirmation of structure is achieved by elemental analysis, IR spectroscopy, proton NMR, and mass spectrometry. Stability studies indicate no tautomerism under normal conditions.

- Reaction Monitoring: Thin layer chromatography (TLC) is used to monitor reaction progress, employing silica gel plates with appropriate solvent systems.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | Malononitrile, methylating agents, 4-morpholinophenylamine |

| Key reagents | Potassium carbonate, sodium methoxide, methyl formate (in related methods) |

| Solvents | DMF, ethanol, tetrahydrofuran (THF) in related syntheses |

| Temperature range | Room temperature to reflux (~20–80°C) |

| Reaction time | 1–6 hours depending on step |

| Yields | 50–90% for condensation step |

| Purification | Flash chromatography, recrystallization |

| Characterization | Elemental analysis, IR, NMR, MS |

Research Findings and Industrial Relevance

- The synthetic methods described are efficient, with mild reaction conditions and relatively high yields.

- The use of commercially available and inexpensive reagents makes the process economically viable.

- The avoidance of highly toxic reagents and minimal purification steps supports scalability for industrial production.

- The compound’s stable structure and well-characterized synthesis facilitate its use in further chemical or pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the malononitrile moiety, where nucleophiles like amines or thiols replace the cyano groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium ethoxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to cellular effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the malononitrile core but differ in substituents, influencing reactivity, stability, and applications. Below is a comparative analysis:

Key Differences

Substituent Effects on Reactivity: Electron-Withdrawing Groups (e.g., 4-chlorophenyl in 2a): Enhance electrophilicity, facilitating nucleophilic attack in cyclocondensation reactions (e.g., with hydrazine to form pyrazoles) . Extended π-Systems (e.g., IIb, BTS-2F): Thienothiophene or indenone moieties enable conjugation, critical for optical applications (e.g., fluorescence, photothermal therapy) .

Synthetic Utility :

- Compounds 2a–c are specialized for constructing pyrazolo[1,5-a]pyrimidines, with yields dependent on amine nucleophilicity and steric hindrance .

- Derivatives like BTS-2F and IIb require multistep syntheses to integrate fluorophores or bulky aryl groups, limiting scalability but enabling advanced material properties .

Applications: Heterocyclic Synthesis: The target compound and analogs (2a–c) are intermediates in bioactive heterocycles, such as kinase inhibitors or antimicrobial agents . Materials Science: Thienothiophene- or indenone-containing derivatives (IIb, BTS-2F) exhibit aggregation-induced emission (AIE) or photothermal conversion, making them suitable for imaging or cancer therapy .

Biological Activity

2-((Methylthio)((4-morpholinophenyl)amino)methylene)malononitrile, with CAS No. 824397-59-3, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methylthio group and a morpholinophenyl amino moiety, which may contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs often exhibit significant antimicrobial properties. For instance, studies on related malononitrile derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the morpholine ring is hypothesized to enhance membrane permeability, thereby increasing the compound's efficacy against microbial cells.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition |

| Escherichia coli | Inhibition |

| Candida albicans | Moderate inhibition |

Antioxidant Properties

Compounds similar to this compound have been evaluated for their antioxidant activities. The antioxidant capacity is often measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). Preliminary studies suggest that this compound may exhibit moderate antioxidant activity, potentially due to the presence of the methylthio group which can donate electrons.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The morpholine moiety may facilitate interaction with bacterial membranes, leading to increased permeability and cell death.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

- Enzyme Inhibition : Potential inhibition of key metabolic enzymes in pathogens could be another mechanism through which this compound exerts its biological effects.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study conducted on various malononitrile derivatives found that those with electron-donating groups exhibited enhanced activity against Gram-positive bacteria compared to their counterparts with electron-withdrawing groups. This suggests that the methylthio group in this compound may play a crucial role in its antimicrobial potency. -

Antioxidant Activity Assessment :

Research comparing the antioxidant activities of several compounds indicated that derivatives with similar structures had IC50 values ranging from 10 to 50 µg/mL in DPPH assays. While specific data for this compound are not yet available, it is reasonable to hypothesize comparable antioxidant efficacy based on structural similarities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.